molecular formula C17H18O B1582318 4-tert-Butylbenzophenone CAS No. 22679-54-5

4-tert-Butylbenzophenone

Cat. No. B1582318
CAS RN: 22679-54-5
M. Wt: 238.32 g/mol
InChI Key: DFYJCXSOGSYMAJ-UHFFFAOYSA-N
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Description

4-tert-Butylbenzophenone is an organic compound with the empirical formula C17H18O . It is a solid substance and its molecular weight is 238.32 .


Synthesis Analysis

This compound can be prepared from 4-tert-butyl-1,2-dihydrobenzene, via dehydrogenation .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzophenone core with a tert-butyl group attached to one of the phenyl rings . The InChI key of the compound is DFYJCXSOGSYMAJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 238.32 .

Scientific Research Applications

Synthesis and Magnetism of Rare-Earth Metal Compounds

4-tert-butylbenzophenone derivatives have been used in the synthesis of rare-earth metal compounds. Specifically, a Schiff-base proligand derived from 4-tert-butyl-2,6-diformylphenol was utilized in creating tetranuclear and pentanuclear compounds with lanthanides. These compounds exhibit interesting magnetic properties, including weak ferromagnetic and antiferromagnetic interactions, and some show single-molecule magnet behavior (Yadav et al., 2015).

Determination of Endocrine Disruptors in Water

In environmental studies, derivatization techniques involving compounds like this compound have been used for the gas chromatographic determination of hydroxyl-group containing endocrine disruptors in water. This method is crucial for understanding the presence and effects of these disruptors in aquatic environments (Mol et al., 2000).

Crystal Structure and DFT Study

Studies have been conducted on the crystal structure of compounds like this compound. For instance, a study on 4-tert-butyl-2,6-dibenzoylphenol provided insights into the bond lengths, angles, and crystal packing of phenol-based diketones, offering valuable information for material science and chemistry (Gupta et al., 2012).

Oxidation Products in Polyethylene Film

This compound-related compounds have been identified in the study of oxidation products in polyethylene film. The identification of these compounds helps understand the degradation processes and stability of polymeric materials (Daun et al., 1974).

Chemical Analysis Techniques

In analytical chemistry, this compound derivatives have been used to study complex band profiles in chromatography, enhancing our understanding of chemical separation processes and analytical techniques (Gritti & Guiochon, 2003).

Safety and Hazards

4-tert-Butylbenzophenone is classified as a combustible solid . It does not have a defined flash point . The compound does not undergo hazardous polymerization .

properties

IUPAC Name

(4-tert-butylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYJCXSOGSYMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177210
Record name 4-tert-Butylbenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22679-54-5
Record name 4-tert-Butylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22679-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-tert-Butylbenzophenone
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Record name 4-tert-Butylbenzophenone
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Record name 4-tert-butylbenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-tert-Butylbenzophenone contribute to the cross-linking of polypropylene and polyethylene in the presence of acrylic monomers?

A: this compound acts as a photoinitiator in this process []. Upon exposure to UV light, it transitions to an excited state. This excited state then abstracts a hydrogen atom from the polyethylene or polypropylene backbone, creating a reactive radical site. The acrylic monomers, such as diethyleneglycol diacrylate and butanediol diacrylate, can then react with these radical sites, initiating the cross-linking process and forming a network structure within the polymer material [].

Q2: The research mentions comparing the efficiency of different benzophenone derivatives, including this compound. What factors might influence the efficiency of these photoinitiators in this specific application?

A2: Several factors can impact the efficiency of different benzophenone photoinitiators:

  • Quenching Efficiency: The ability of the monomer (diethyleneglycol diacrylate or butanediol diacrylate) to quench the excited state of the photoinitiator can significantly impact the efficiency. Lower quenching leads to more efficient radical generation and, consequently, more efficient cross-linking [].
  • Hydrogen Abstraction Ability: The photoinitiator's ability to efficiently abstract a hydrogen atom from the polyethylene or polypropylene backbone is crucial for creating the reactive sites necessary for cross-linking [].

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